TAK1 Inhibition Potency: PF-05381941 vs. PF-04358168
PF-05381941 demonstrates a >10-fold improvement in TAK1 inhibition potency compared to the structurally related comparator PF-04358168. While both compounds exhibit a Type II binding mode, PF-05381941 achieves an IC50 of 156 nM, whereas PF-04358168 has a reported IC50 of 1640 nM in comparable kinase assays [1].
| Evidence Dimension | TAK1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 156 nM |
| Comparator Or Baseline | PF-04358168: 1640 nM |
| Quantified Difference | 10.5-fold increase in potency for PF-05381941 |
| Conditions | In vitro kinase assay, reported as Type II binder |
Why This Matters
This substantial increase in on-target potency allows for the use of lower compound concentrations in experimental models, potentially reducing off-target liabilities and improving assay signal-to-noise ratios.
- [1] Totzke, J., Scarneo, S. A., Yang, K. W., & Haystead, T. A. J. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200099. Table 2. View Source
